(1R,2R)-1,2-Cyclohexanedimethanol physical and chemical properties
(1R,2R)-1,2-Cyclohexanedimethanol physical and chemical properties
An In-Depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol: Properties, Characterization, and Applications
Introduction
(1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol, stands as a pivotal building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable intermediate in the production of pharmaceuticals, polymers, and specialty chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed characterization protocols, and key applications, tailored for researchers and professionals in drug development and chemical manufacturing. With the CAS number 65376-05-8, this compound's rigid cyclohexane backbone and defined stereocenters provide a unique scaffold for creating complex molecular architectures.
Chemical Identity and Structure
The defining feature of (1R,2R)-1,2-Cyclohexanedimethanol is its trans configuration, with two hydroxymethyl groups positioned on the same side of the cyclohexane ring in a diaxial or diequatorial conformation, depending on the chair flip. This specific spatial arrangement is crucial for its application in stereoselective synthesis.
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IUPAC Name : [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
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Synonyms : (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, (R,R)-trans-1,2-Bis-hydroxymethyl-cyclohexane
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Molecular Formula : C₈H₁₆O₂
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Molecular Weight : 144.21 g/mol
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CAS Number : 65376-05-8
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PubChem CID : 85902
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InChI Key : XDODWINGEHBYRT-YUMQZZPRSA-N
Caption: 2D structure of (1R,2R)-1,2-Cyclohexanedimethanol.
Physical and Chemical Properties
The physical properties of (1R,2R)-1,2-Cyclohexanedimethanol are summarized below. These properties are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 63 - 67 °C | |
| Boiling Point | 270 °C (at 760 mmHg); 113 °C (at 0.2 mmHg) | |
| Density | ~1.004 g/cm³ | |
| Solubility | Soluble in water and most organic solvents; slightly soluble in Chloroform and Methanol. | |
| Optical Rotation | [α]20/D = +16° to +20° (c=1 in toluene) | |
| Flash Point | 129 °C | |
| pKa | 14.75 ± 0.10 (Predicted) |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of (1R,2R)-1,2-Cyclohexanedimethanol. While actual spectra should be acquired experimentally, the expected features are as follows:
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¹H NMR Spectroscopy : The proton NMR spectrum would exhibit complex signals for the cyclohexane ring protons, typically in the 1.0-2.5 ppm range. The protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as multiplets around 3.4-3.8 ppm. The hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.
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¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: one for the two equivalent hydroxymethyl carbons (around 65-70 ppm) and three for the pairs of equivalent carbons in the cyclohexane ring (typically in the 20-45 ppm range).
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol groups. C-H stretching vibrations from the cyclohexane ring and methylene groups would appear around 2850-3000 cm⁻¹. A C-O stretching band is expected around 1050 cm⁻¹.
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Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M+) at m/z = 144. Key fragmentation patterns would likely involve the loss of water (M-18), a hydroxymethyl group (M-31), or combinations thereof.
Reactivity and Synthetic Applications
The chemical behavior of (1R,2R)-1,2-Cyclohexanedimethanol is dominated by its two primary alcohol functional groups. This bifunctionality allows it to serve as a versatile precursor in numerous transformations.
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As a Chiral Ligand : The diol can be readily converted into chiral ligands, such as phosphines (e.g., by reaction with chlorodiphenylphosphine), which are valuable in asymmetric catalysis.
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In Polymer Chemistry : It serves as a monomer for the synthesis of polyesters and polyurethanes. The incorporation of this rigid, chiral diol can enhance the thermal stability, mechanical strength, and weather resistance of the resulting polymers.
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Pharmaceutical Intermediate : A significant application is its role as a key intermediate in the synthesis of the antipsychotic drug Lurasidone.
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Derivatization : The hydroxyl groups can undergo standard alcohol reactions, including esterification, etherification, and oxidation to form the corresponding dialdehyde or dicarboxylic acid. For instance, it can undergo a coupling reaction with aromatic sulfonyl chlorides.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for purifying (1R,2R)-1,2-Cyclohexanedimethanol, assuming minor impurities that are less soluble at lower temperatures.
Objective : To obtain high-purity crystalline (1R,2R)-1,2-Cyclohexanedimethanol.
Materials :
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Crude (1R,2R)-1,2-Cyclohexanedimethanol
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Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)
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Erlenmeyer flask
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Hot plate with stirring capability
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure :
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Solvent Selection : Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes is often a good starting point.
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Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) while stirring until the solid just dissolves.
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Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization : Slowly add a less polar solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
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Cooling : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying : Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like (1R,2R)-1,2-Cyclohexanedimethanol.
